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Compound of Interest

Compound Name: DMT-dI

Cat. No.: B15588014 Get Quote

For Research, Scientific, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous (IV)

administration of N,N-Dimethyltryptamine (DMT), a serotonergic hallucinogen under

investigation for various therapeutic applications. The following protocols are synthesized from

preclinical and clinical research and are intended for investigational use by qualified

professionals.

Introduction
N,N-dimethyltryptamine (DMT) is a naturally occurring psychedelic compound found in many

plants and animals.[1] It is currently being studied for its therapeutic potential in treating

conditions such as major depressive disorder.[2][3] Intravenous administration of DMT allows

for rapid onset of action and precise control over the psychedelic experience, making it a

valuable route for clinical research.[4][5][6] This document outlines key considerations,

experimental protocols, and known signaling pathways associated with IV DMT administration.

Pharmacokinetics and Metabolism
DMT is characterized by its rapid onset and short duration of action when administered

intravenously.[1][6] It is primarily metabolized by monoamine oxidase A (MAO-A), with

cytochrome P450 enzymes CYP2D6 and CYP2C19 also contributing to its clearance.[2][3]

Key Pharmacokinetic Parameters:
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Peak Plasma Levels: Achieved rapidly, within minutes of administration.[2]

Elimination Half-Life: Biphasic elimination with a short initial half-life of approximately 5-6

minutes and a longer terminal half-life of 14-19 minutes.[5][7][8]

Clearance: Rapidly cleared from the body.[2][3][7]

Quantitative Data Summary
The following tables summarize dosing and pharmacokinetic data from various clinical studies

involving intravenous DMT administration.

Table 1: Intravenous DMT Dosing Regimens
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Study/Regimen Dosage
Administration
Method

Key Findings

Bolus Administration 0.1 - 0.4 mg/kg
Intravenous bolus

over 30-45 seconds

Hallucinogenic effects

observed at 0.2 and

0.4 mg/kg.[5][9]

15 mg (low dose) Intravenous bolus
Produced threshold

psychedelic effects.[5]

25-30 mg (high dose) Intravenous bolus

Induced strong

psychedelic

experiences.[1][5]

Continuous Infusion
0.6 mg/min (low

infusion)

Continuous

intravenous infusion

Induced slowly

increasing, dose-

dependent

psychedelic effects

reaching a plateau

after 30 minutes.[5]

1.0 mg/min (high

infusion)

Continuous

intravenous infusion

Greater subjective

effects compared to

low infusion rate.[5][8]

Bolus + Infusion
15 mg bolus + 0.6

mg/min infusion

Intravenous bolus

followed by

continuous infusion

Combination of rapid

onset with sustained

effects.[5][8]

25 mg bolus + 1.0

mg/min infusion

Intravenous bolus

followed by

continuous infusion

Combination of rapid

onset with sustained

effects.[5][8]

Prolonged Infusion
1.5 mg bolus + 0.105

mg/min for 6 hours

Intravenous bolus

followed by 6-hour

infusion

Safe and produced

mild psychedelic

effects.[10]

7.5 mg bolus + 0.525

mg/min for 6 hours

Intravenous bolus

followed by 6-hour

infusion

Safe and produced

mild psychedelic

effects.[10]
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5.0 mg bolus + 0.7875

mg/min for 6 hours

Intravenous bolus

followed by 6-hour

infusion

Safe and produced

mild psychedelic

effects.[10]

Table 2: Pharmacokinetic Parameters of Intravenous DMT

Parameter Value Reference

Peak Plasma Concentration

(tmax)
~2 minutes (bolus) [2]

Elimination Half-Life (t1/2α) 5.0 - 5.8 minutes [5][8]

Elimination Half-Life (t1/2β) 14 - 19 minutes [5][7]

Clearance 8.1 - 46.8 L/min [7][11]

Volume of Distribution (Vz) 123 - 1084 L [11]

Experimental Protocols
The following are generalized protocols for intravenous DMT administration based on published

clinical trials. All protocols must be adapted and approved by an appropriate institutional review

board (IRB) or ethics committee.

4.1. Participant Screening and Preparation

Inclusion Criteria: Healthy adult volunteers, potentially with prior psychedelic experience

depending on the study design.[12]

Exclusion Criteria: History of major psychiatric disorders (other than the one being studied),

cardiovascular conditions, or contraindications for serotonergic substances.

Preparation: Participants should be in a comfortable and controlled environment with medical

supervision. Vital signs should be monitored before, during, and after administration.

4.2. Bolus Administration Protocol
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Drug Preparation: Prepare a sterile solution of DMT fumarate in saline for intravenous

injection.

Dosage Calculation: Calculate the dose based on the participant's body weight (e.g., 0.2 -

0.4 mg/kg) or a fixed dose (e.g., 15 mg or 25 mg).[5][9]

Administration: Administer the calculated dose as an intravenous bolus over 30 to 45

seconds.[5][6]

Monitoring: Continuously monitor vital signs (heart rate, blood pressure) and subjective

effects using validated rating scales. The primary psychedelic effects are expected to peak

within 2-5 minutes and resolve within 30 minutes.[6][9]

4.3. Continuous Infusion Protocol

Drug Preparation: Prepare a sterile solution of DMT fumarate for intravenous infusion.

Infusion Rate: Set the infusion pump to deliver a constant rate, for example, 0.6 mg/min or

1.0 mg/min.[5][8]

Administration: Start the infusion and maintain for the desired duration (e.g., 90 minutes).[5]

Monitoring: Monitor vital signs and subjective effects throughout the infusion and post-

infusion period. Subjective effects are expected to reach a plateau after approximately 30

minutes.[5][8]

4.4. Bolus Followed by Infusion Protocol

Drug Preparation: Prepare separate sterile solutions for the bolus injection and the

continuous infusion.

Bolus Administration: Administer an initial bolus dose (e.g., 15 mg or 25 mg) over 30

seconds.[5][8]

Infusion Administration: Immediately following the bolus, begin the continuous infusion at the

predetermined rate (e.g., 0.6 mg/min or 1.0 mg/min).[5][8]
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Monitoring: Provide continuous monitoring of vital signs and subjective experiences for the

duration of the infusion and a subsequent observation period.

Signaling Pathways and Mechanisms of Action
DMT's psychedelic effects are primarily mediated by its agonist activity at serotonin receptors,

particularly the 5-HT2A receptor.[1][13][14] It also shows affinity for other serotonin receptors

(e.g., 5-HT1A, 5-HT2C) and the sigma-1 receptor.[1][15]

Key Signaling Events:

5-HT2A Receptor Activation: DMT is a biased agonist at the 5-HT2A receptor, activating the

Gq signaling pathway without significantly recruiting β-arrestin2.[1] This leads to the

activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[16]

Intracellular Receptor Activation: Unlike serotonin, DMT can cross the cell membrane and

activate intracellular 5-HT2A receptors, which may contribute to its effects on neuroplasticity.

[17]

Sigma-1 Receptor Interaction: DMT's interaction with the sigma-1 receptor may play a role in

its potential neuroprotective and immunomodulatory effects.[14][15]

Diagrams of Signaling Pathways and Experimental Workflows
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Caption: Simplified 5-HT2A receptor signaling pathway activated by DMT.
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Caption: General experimental workflow for intravenous DMT clinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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